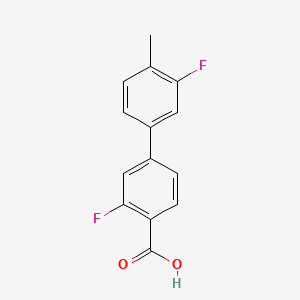

2-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid

货号 B572100

CAS 编号:

1261961-48-1

分子量: 248.229

InChI 键: HSMVFYUWQXPAPI-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid, also known as 2F4FMB, is a compound that has been studied extensively in the scientific community. It has been used in a variety of research applications, including synthesis methods, biochemical and physiological effects, and lab experiments.

科学研究应用

- Antitubercular Agents

- Field : Medicinal Chemistry

- Application : A series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide compounds were designed and synthesized for their potential as affordable antitubercular agents .

- Method : The compounds were assessed in vitro for their antitubercular activities by a microdilution method .

- Results : All the novel derivatives exerted potent or moderate activity against M. tuberculosis H37Rv, with MIC values ranging from 4 to 64 μg/mL. The most potent derivative showed an identical MIC value of 4 μg/mL for both M. tuberculosis H37Rv and rifampin-resistant M. tuberculosis 261 .

- Field : Organic Chemistry

- Application : The acidity of 2-fluorobenzoic acid has been studied in comparison with 4-fluorobenzoic acid .

- Method : The study involved comparing the pKa values of 2-fluorobenzoic acid and 4-fluorobenzoic acid .

- Results : It was found that 2-fluorobenzoic acid is more acidic than 4-fluorobenzoic acid .

- Field : Organic Synthesis

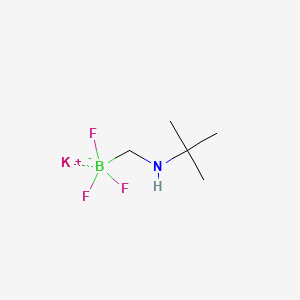

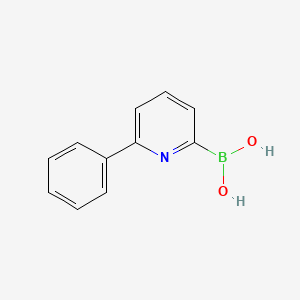

- Application : 2-Fluoro-3-methoxyphenylboronic acid, a compound similar to the one you mentioned, has been used as a reactant for Suzuki coupling .

- Method : The Suzuki coupling is a type of palladium-catalyzed cross coupling reaction .

- Results : This method is used to synthesize various organic compounds .

- Field : Medicinal Chemistry

- Application : 4-Chloro-3-fluorobenzoic acid, another similar compound, has been used to synthesize Albaconazole, an antifungal agent .

- Method : The synthesis involves various organic reactions .

- Results : The resulting Albaconazole has been found to be effective as an antifungal agent .

Acidity Studies

Suzuki Coupling

Antifungal Agent Synthesis

- Field : Organic Chemistry

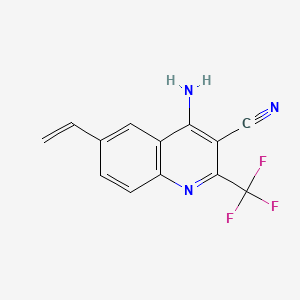

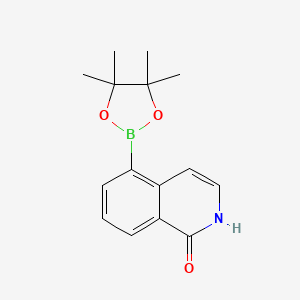

- Application : The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .

- Method : Various synthetic methods for preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines are reviewed .

- Results : These fluoropyridines present a special interest as potential imaging agents for various biological applications .

- Field : Organic Chemistry

- Application : A compound similar to the one you mentioned, 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo [2.2.2]octane bis (tetrafluoroborate) (Selectfluor ®), is a highly reactive electrophilic fluorinating agent .

- Method : The synthesis is accomplished by reacting a 1 H -pyrazole with two equivalents of this compound .

- Results : This method is used to synthesize 4-Fluoro-4-Methyl-4 .

Synthesis of Fluorinated Pyridines

Synthesis of Diels–Alder Reactivity

属性

IUPAC Name |

2-fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O2/c1-8-2-3-9(6-12(8)15)10-4-5-11(14(17)18)13(16)7-10/h2-7H,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSMVFYUWQXPAPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50689283 |

Source

|

| Record name | 3,3'-Difluoro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50689283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid | |

CAS RN |

1261961-48-1 |

Source

|

| Record name | 3,3'-Difluoro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50689283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

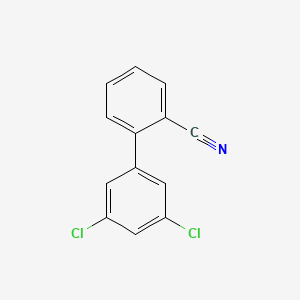

2-(3,5-Dichlorophenyl)benzonitrile

1352318-57-0

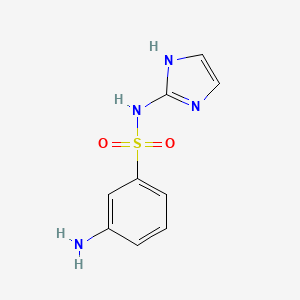

3-Amino-N-(1H-imidazol-2-YL)benzene-1-sulfonamide

1342616-05-0

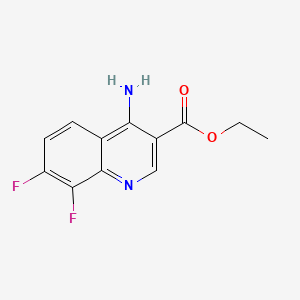

Ethyl 4-amino-7,8-difluoroquinoline-3-carboxylate

1242260-29-2